molecular formula C13H17BrN2O B14897065 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one

1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one

Cat. No.: B14897065
M. Wt: 297.19 g/mol
InChI Key: HLQUGOMVINGOQQ-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a bromophenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: Amination reactions using reagents such as ammonia or amines can introduce the amino group at the desired position on the piperidine ring.

    Attachment of the bromophenyl group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor the desired reaction pathway.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromophenyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: Contains a chlorine substituent instead of bromine, potentially altering its chemical properties and applications.

Uniqueness

1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity, stability, and interactions with other molecules. This makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-(4-bromophenyl)ethanone

InChI

InChI=1S/C13H17BrN2O/c14-11-5-3-10(4-6-11)8-13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7-9,15H2

InChI Key

HLQUGOMVINGOQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Br)N

Origin of Product

United States

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